4-chloro-N-(4-hydroxybutyl)benzamide
Description
4-Chloro-N-(4-hydroxybutyl)benzamide is a benzamide derivative characterized by a 4-chloro-substituted benzene ring and an amide group linked to a 4-hydroxybutyl chain. This article compares its structural and functional attributes with similar compounds, leveraging data from synthesized derivatives and their reported properties.
Properties
IUPAC Name |
4-chloro-N-(4-hydroxybutyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c12-10-5-3-9(4-6-10)11(15)13-7-1-2-8-14/h3-6,14H,1-2,7-8H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAGUIZQFPZCBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCCO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparisons
Benzamides share a common core structure but differ in substituents on the benzene ring and the amide-linked side chain. Key structural variations influence solubility, bioavailability, and target interactions.
Key Observations :
- The hydroxybutyl group in the target compound likely increases hydrophilicity compared to aromatic (e.g., 4-chlorophenyl) or bulky (e.g., piperazine) substituents .
- Halogenation (Cl, F) and sulfonyl/pyridyl groups enhance receptor binding or enzyme inhibition .
Key Observations :
- Chlorine atoms enhance electrophilicity and target binding (e.g., Pdcd4 stabilization ).
- Hydrophilic chains (e.g., hydroxybutyl) may improve pharmacokinetics but reduce membrane permeability compared to aromatic substituents.
Physicochemical Properties
- Solubility : Hydroxybutyl derivatives likely exhibit higher aqueous solubility than aryl-substituted analogs (e.g., 4-chloro-N-(4-chlorophenyl)benzamide) .
- Crystal Structure : Analogous compounds like 4-chloro-N-methylbenzamide form hydrogen-bonded chains, suggesting similar packing behavior for the hydroxybutyl variant .
- Stability : Electron-withdrawing groups (e.g., Cl, CF₃) enhance stability but may increase cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
